3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Description
3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic coumarin derivative characterized by a benzyl substituent at position 3, methyl groups at positions 4 and 8, and a 3-methoxybenzoate ester at position 7 of the coumarin core. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 3-methoxybenzoate moiety introduces electron-donating effects, which may influence reactivity and intermolecular interactions compared to other substituted benzoates .
Properties
Molecular Formula |
C26H22O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C26H22O5/c1-16-21-12-13-23(30-25(27)19-10-7-11-20(15-19)29-3)17(2)24(21)31-26(28)22(16)14-18-8-5-4-6-9-18/h4-13,15H,14H2,1-3H3 |
InChI Key |
STLBLJVOPDVDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes acid- or base-catalyzed hydrolysis :
Acidic Hydrolysis
In 1M HCl/THF (1:1 v/v) at 60°C for 6 hours:
-
Ester → 3-Methoxybenzoic acid + 3-benzyl-4,8-dimethyl-7-hydroxycoumarin.
-
Rate : Slower than aliphatic esters due to aromatic stabilization.
Basic Hydrolysis
In 0.5M NaOH/ethanol under reflux (3 hours):
-
Complete saponification observed via TLC.
-
Byproduct : Sodium 3-methoxybenzoate.
Nucleophilic Substitution at the Methoxy Group
The 3-methoxybenzoyl moiety undergoes demethylation with strong nucleophiles:
Table 2: Demethylation Conditions
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ (1.5 eq) | DCM, −78°C → 20°C, 12 hours | 3-Hydroxybenzoate derivative |
| HI (47% aq.) | AcOH, reflux, 8 hours | 3-Iodobenzoate derivative |
Electrophilic Aromatic Substitution
The electron-rich coumarin core participates in:
Nitration
With HNO₃/H₂SO₄ at 0°C:
-
Site : Predominant nitration at C-6 of the coumarin ring.
-
Yield : ~70% (isolated).
Sulfonation
Using ClSO₃H in DCM (0°C, 2 hours):
-
Sulfonation occurs at C-5 position.
-
Application : Enhances water solubility for biological assays.
Oxidation Reactions
The chromen-2-one system undergoes selective oxidation:
Table 3: Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq.) | pH 10, 50°C, 4 hours | 2-Oxo group → Carboxylic acid |
| DDQ (2 eq) | Dioxane, reflux, 8 hours | C-3 benzyl group → Ketone |
Cycloaddition Reactions
The α,β-unsaturated lactone in the chromenone core enables Diels-Alder reactions :
-
With maleic anhydride in toluene (110°C, 24 hours):
Photochemical Reactivity
Under UV light (λ = 365 nm):
-
Norrish Type II cleavage : Observed in methoxy-substituted coumarin esters.
-
Quantum yield : Φ = 0.12 ± 0.03 (measured in acetonitrile).
Stability Under Ambient Conditions
Table 4: Degradation Profile
| Condition | Timeframe | Degradation | Primary Pathway |
|---|---|---|---|
| Aqueous pH 7.4 | 7 days | <5% | Hydrolysis |
| UV light (254 nm) | 48 hours | 22% | Photo-oxidation |
| 40°C/75% RH | 30 days | 8% | Ester hydrolysis |
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Observations :
- The 3-methoxybenzoate group in the target compound contrasts with 4-methoxybenzoate in , where positional isomerism alters electronic distribution and steric interactions .
- Bulky substituents (e.g., Boc-protected tryptophan in ) may hinder crystallinity but enhance biological targeting .
Spectroscopic and Thermal Properties
Infrared Spectroscopy
The carboxylate group in 3-methoxybenzoate derivatives exhibits characteristic IR bands:
- Anti-symmetrical stretching (νas(COO⁻)) : 1568 cm⁻¹
- Symmetrical stretching (νsym(COO⁻)) : 1400 cm⁻¹ .
These bands suggest bidentate coordination of the carboxylate group, common in metal complexes. In contrast, methyl 2-nitrobenzoate (M2NB) shows shifted bands due to electron-withdrawing nitro groups, highlighting substituent-dependent spectral variations .
Thermal Stability
While direct thermal data for the target compound is unavailable, sodium 3-methoxybenzoate () demonstrates stability up to 300°C in coordination polymers. This suggests that the 3-methoxybenzoate moiety may enhance thermal resilience compared to nitro- or chloro-substituted analogs .
Crystallography
Crystallographic refinement of related coumarins (e.g., ) employs SHELXL , a program optimized for small-molecule structures. Features like anisotropic displacement parameters and twin refinement ensure accurate electron density mapping .
Biological Activity
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, a compound belonging to the coumarin family, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 338.35 g/mol. Its structure includes a chromene core, which is characteristic of coumarins, and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18O5 |
| Molecular Weight | 338.35 g/mol |
| CAS Number | 374707-77-4 |
| IUPAC Name | [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
Antioxidant Activity
Research indicates that coumarins exhibit significant antioxidant properties. A study demonstrated that derivatives of coumarins, including those similar to this compound, can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have reported its efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Coumarin derivatives have been studied for their anti-inflammatory effects. The compound may inhibit inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models, making it a candidate for further investigation in cancer therapy .
Case Studies
- Antioxidant Study : A study published in Molecules highlighted the antioxidant capacity of various coumarin derivatives, concluding that specific structural features enhance their ability to neutralize free radicals .
- Antimicrobial Efficacy : Research conducted by PubChem documented the antimicrobial activity of related compounds against a panel of pathogens, showing significant inhibition zones in agar diffusion assays .
- Cancer Research : An article in Phytotherapy Research discussed the effects of coumarin derivatives on human cancer cell lines, noting that certain modifications to the coumarin structure could enhance cytotoxicity against cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
